(1-Methoxycycloheptyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-methoxycycloheptyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-11-9(8-10)6-4-2-3-5-7-9/h10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPPHBJFGSRPOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCCC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Methodologies for the Chemical Synthesis of 1 Methoxycycloheptyl Methanol
Retrosynthetic Analysis and Strategic Disconnections for the (1-Methoxycycloheptyl)methanol Framework
Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available, or easily synthesizable precursors. For this compound, two primary disconnection strategies are paramount: cleavage of the C-O ether bond and disconnection of the C-C bond linking the hydroxymethyl group to the cycloheptane (B1346806) ring.
One retrosynthetic approach involves the disconnection of the methyl ether C-O bond. This strategy identifies (1-hydroxycycloheptyl)methanol as a key diol intermediate. The forward synthesis would then involve the selective methylation of the tertiary alcohol. The Williamson ether synthesis is a classic and robust method for achieving this transformation. harvard.edu This reaction typically involves deprotonation of the target hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution with a methylating agent like methyl iodide. harvard.edu Given the presence of two hydroxyl groups in the precursor diol, a protecting group strategy may be required to ensure selective methylation of the tertiary hydroxyl over the primary one.
Alternative modern methods could include photocatalytic strategies that enable selective C-O bond formation under mild conditions, potentially avoiding the need for harsh bases. rsc.org Research into such radical coupling reactions has demonstrated the formation of C-O bonds by combining radicals under photocatalysis, offering a novel pathway for etherification. rsc.org
A second, powerful disconnection strategy breaks the C-C bond between the cycloheptyl ring and the exocyclic methanol (B129727) group. This approach points to a cycloheptanone (B156872) derivative as the primary precursor. For instance, 1-methoxycycloheptanone could serve as an electrophile, which would react with a one-carbon nucleophile, such as the Grignard reagent derived from formaldehyde (B43269) or a synthetic equivalent.
Alternatively, the strategy can begin with cycloheptanone itself. A nucleophilic addition of a cyanide anion (from TMSCN, for example) would yield a cyanohydrin. Subsequent methylation of the hydroxyl group, followed by reduction of the nitrile functionality, would provide the target this compound. This pathway highlights the versatility of C-C bond-forming reactions in building complex quaternary centers. rsc.org More advanced methods, such as those involving photoredox and copper catalysis, have enabled consecutive C-C bond cleavage and functionalization, showcasing the potential for intricate molecular editing that could be adapted for such syntheses. nih.gov
Targeted Synthetic Routes to this compound
Building upon the retrosynthetic framework, specific forward-synthetic routes can be designed. These routes often rely on the stereocontrolled functionalization of cycloheptanone precursors, a challenging task due to the conformational flexibility of seven-membered rings.
The addition of nucleophiles to a cycloheptanone ring is a foundational step in many potential syntheses. The stereochemical outcome of such additions is governed by a complex interplay of steric hindrance, torsional strain, and electronic effects. researchgate.netnumberanalytics.com Unlike more rigid cyclohexanone (B45756) systems, where axial attack is often kinetically favored to proceed through a chair-like transition state, the multiple low-energy conformations of cycloheptanone make stereochemical prediction more challenging. ubc.ca Computational studies and empirical models, such as the Felkin-Anh and Cieplak models, provide a basis for rationalizing the facial selectivity of nucleophilic attack. academie-sciences.fr
Asymmetric synthesis provides a powerful tool for establishing chirality. In the context of synthesizing an enantiomerically enriched form of this compound, asymmetric alkylation of a cycloheptanone derivative is a key strategy. For example, palladium-catalyzed asymmetric allylic alkylation of ketone enolates has emerged as a highly efficient method for creating chiral centers. researchgate.net While often applied to allyl electrophiles, the principles can be extended to other alkylating agents.
A general approach involves the deprotonation of a β-ketoester of cycloheptanone to form an enolate, which is then alkylated in the presence of a chiral palladium catalyst. This method has proven effective for creating all-carbon quaternary stereocenters in cycloheptanoid structures. nih.gov The reaction conditions for such transformations are critical for achieving high enantioselectivity.
Table 1: Representative Conditions for Asymmetric Alkylation of Cyclic β-Ketoesters Note: This table presents generalized data from studies on cyclic ketones, which can be adapted for cycloheptanone systems.
| Catalyst/Ligand System | Electrophile | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) | Reference |
| Pd₂(dba)₃ / (S)-tBu-PHOX | Allyl Carbonate | Toluene | 50 | >95 | nih.gov |
| Iridium / Chiral Phosphine | Allyl Acetate (B1210297) | THF | 25 | 90-99 | nih.gov |
| Copper(I) / (R)-DTBM-SEGPHOS | Benzyl Bromide | MTBE | 0 | >90 | researchgate.net |
| Cr/salen Complex | Alkyl Halide | CH₂Cl₂ | -20 | 85-95 | nih.gov |
Grignard and organolithium reagents are fundamental tools for C-C bond formation via nucleophilic addition to carbonyls. nih.gov A synthetic route could involve the addition of a methoxymethyl Grignard reagent (MeOCH₂MgX) to cycloheptanone, followed by an oxidation/reduction sequence to install the primary alcohol.
More sophisticated approaches focus on diastereoselective additions to chiral or prochiral cycloheptanone derivatives. For instance, if a chiral auxiliary is attached to the cycloheptanone ring, it can direct the incoming nucleophile to a specific face of the carbonyl. Recent research has highlighted a "halide effect" in Grignard reactions, where alkylmagnesium iodide reagents show significantly higher diastereoselectivity in additions to β-hydroxy ketones compared to their bromide or chloride counterparts. nih.gov This is attributed to the ability of the larger iodide ion to form more organized and Lewis acidic chelates that guide the reaction pathway. This principle could be exploited in a multi-step synthesis where a Grignard reaction is performed on a cycloheptanone derivative bearing a directing group.
An umpolung strategy, involving the addition of a Grignard reagent to an α-epoxy N-sulfonyl hydrazone, offers another advanced route. This method allows for the syn-selective production of α-alkyl-β-hydroxy compounds, which could be further elaborated to the target molecule. nih.gov
Catalytic Etherification Protocols for Methoxy (B1213986) Group Installation
The formation of the tertiary methoxy group in this compound is a significant synthetic challenge. Traditional methods often struggle with sterically hindered substrates, leading to low yields or undesired side reactions. Modern catalytic approaches, however, offer elegant solutions to overcome these limitations.
The Williamson ether synthesis is a cornerstone of ether formation, typically involving the SN2 reaction between an alkoxide and a primary alkyl halide. wikipedia.org However, the direct application of this method to form a tertiary ether like the one in the target molecule is not feasible. The reaction of a tertiary alkyl halide with a methoxide (B1231860) nucleophile would overwhelmingly favor elimination over substitution, yielding an alkene product. wikipedia.orgmasterorganicchemistry.com Similarly, reacting a tertiary alkoxide with a methyl halide can be hindered by the steric bulk of the alkoxide. masterorganicchemistry.com
To circumvent these challenges, modified Williamson-type approaches have been developed. These often involve the use of metal catalysts to facilitate the coupling of sterically hindered alcohols or their corresponding alkyl halides. For instance, copper-catalyzed methods have shown promise for the synthesis of sterically congested ethers. nih.gov Although the classic Williamson synthesis is inadequate for tertiary ethers due to steric hindrance, copper(I)-based catalytic systems can enable the etherification of tertiary alcohols under milder conditions than traditional methods, which often require harsh bases or high temperatures. nih.govquora.com These catalytic variants can proceed through mechanisms that avoid the direct SN2 pathway, thus mitigating the competing elimination reaction.
Table 1: Comparison of Classical vs. Modified Williamson Ether Synthesis for Hindered Ethers
| Feature | Classical Williamson Synthesis | Modified (e.g., Copper-Catalyzed) Synthesis |
| Substrate Scope | Best for primary alkyl halides; fails for tertiary. wikipedia.orgmasterorganicchemistry.com | Can accommodate sterically hindered (e.g., tertiary) substrates. nih.gov |
| Typical Mechanism | SN2 Reaction. wikipedia.org | Varies; may involve radical or organometallic intermediates. nih.gov |
| Key Challenge | Elimination side-reaction for secondary/tertiary halides. masterorganicchemistry.com | Catalyst sensitivity and cost. |
| Reaction Conditions | Often requires strong bases (e.g., NaH). masterorganicchemistry.com | Can proceed under milder, often ambient, conditions. nih.gov |
A powerful and reliable alternative for the synthesis of tertiary ethers from alkenes is the alkoxymercuration-demercuration reaction. byjus.com This two-step process offers excellent control over regioselectivity and avoids the carbocation rearrangements that can plague acid-catalyzed hydration or alkoxylation methods. libretexts.org
To synthesize the ether portion of this compound, a suitable starting material would be methylenecycloheptane. The synthesis proceeds as follows:
Alkoxymercuration : The alkene (methylenecycloheptane) is treated with a mercury salt, typically mercuric acetate (Hg(OAc)₂), in methanol as the solvent and reactant. byjus.com The reaction proceeds via an electrophilic attack of the mercury species on the double bond, forming a cyclic mercurinium ion intermediate. libretexts.orgmasterorganicchemistry.com This intermediate is then opened by the nucleophilic attack of methanol. Crucially, the attack occurs at the more substituted carbon of the original double bond (Markovnikov's rule), which in this case is the tertiary carbon. masterorganicchemistry.com This step is highly regioselective and results in an anti-addition of the methoxy group and the mercury-containing group across the double bond. libretexts.org
Demercuration : The resulting organomercury intermediate is typically not isolated but is directly treated with a reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄) in a basic solution. libretexts.orgmasterorganicchemistry.com This step replaces the carbon-mercury bond with a carbon-hydrogen bond, yielding the final ether product without rearrangement of the carbon skeleton. libretexts.org
This method is highly effective for producing Markovnikov-ethers and is particularly valuable when the corresponding alkyl halide for a Williamson synthesis is tertiary and prone to elimination. libretexts.orgmasterorganicchemistry.com
Table 2: General Protocol for Alkoxymercuration-Demercuration
| Step | Reagents | Solvent | Key Outcome |
| 1. Alkoxymercuration | Alkene, Mercuric Acetate (Hg(OAc)₂) | Alcohol (e.g., Methanol) | Regioselective (Markovnikov) formation of an organomercury intermediate. byjus.commasterorganicchemistry.com |
| 2. Demercuration | Sodium Borohydride (NaBH₄), Base (e.g., NaOH) | Typically the same alcohol | Reduction of the C-Hg bond to a C-H bond to yield the ether. libretexts.orgmasterorganicchemistry.com |
Advanced Reductive Methodologies for Hydroxyl Group Generation
Once the tertiary methoxy group is installed, the next key step is the formation of the primary alcohol (-CH2OH). This is typically achieved by the reduction of a corresponding carbonyl group, such as an aldehyde or an ester.
Catalytic transfer hydrogenation (CTH) represents a safer and often more selective alternative to traditional hydrogenation using high-pressure hydrogen gas. nih.gov In CTH, hydrogen is transferred from a donor molecule to the substrate, mediated by a metal catalyst. nih.gov Methanol is an attractive hydrogen source as it is inexpensive, readily available, and can often serve as the reaction solvent, simplifying the process. organic-chemistry.orgresearchgate.net
For the synthesis of this compound, a precursor such as methyl 1-methoxycycloheptanecarboxylate would be required. The CTH process would reduce the ester group to the primary alcohol.
The general mechanism involves the catalyst activating the hydrogen donor (methanol), which can then transfer hydrogen to the carbonyl substrate. A variety of catalysts are effective for this transformation, including those based on copper, manganese, and iridium. nih.govorganic-chemistry.orgresearchgate.net For example, a cost-effective Cu/ZnO/Al₂O₃/ZrO₂ catalyst has been used for the CTH of a dimethyl ester to a diol, using methanol as both the hydrogen donor and solvent. researchgate.net Similarly, manganese pincer complexes have been developed for the transfer hydrogenation of alkynes using methanol as the hydrogen source. organic-chemistry.org The choice of catalyst and reaction conditions (e.g., temperature, base additives) is critical for achieving high conversion and selectivity. organic-chemistry.orgresearchgate.net
Table 3: Examples of Catalytic Systems for Transfer Hydrogenation
| Catalyst System | Hydrogen Donor | Substrate Type | Reference |
| Manganese Pincer Complex | Methanol | Alkynes | organic-chemistry.org |
| Cu/ZnO/Al₂O₃/ZrO₂ | Methanol | Esters (e.g., DMCD) | researchgate.net |
| Iridium Complexes | Isopropanol | Unsaturated Aldehydes | nih.gov |
| Rhodium Complexes | Methanol | Aldehydes (e.g., Benzaldehyde) | nih.gov |
Optimization of Reaction Parameters and Scale-Up Considerations for this compound Synthesis
Transitioning a synthetic route from laboratory-scale discovery to larger-scale production requires careful optimization of all reaction parameters. The choice of solvent is a particularly critical factor, influencing reaction rates, yields, and the environmental impact of the process.
Solvents play a multifaceted role in chemical reactions, affecting solubility, stabilizing transition states, and sometimes participating directly in the reaction mechanism. In the context of synthesizing this compound, solvent choice impacts both the etherification and reduction steps.
The principles of green chemistry encourage the replacement of hazardous solvents with more environmentally benign alternatives. sigmaaldrich.com Traditional solvents like dichloromethane, toluene, and ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are effective but pose health and environmental risks. wikipedia.orgacs.org
Greener alternatives include:
2-Methyltetrahydrofuran (2-MeTHF) : Derived from renewable resources like corncobs, 2-MeTHF is a viable substitute for THF, offering a higher boiling point and greater stability. sigmaaldrich.com
Cyclopentyl methyl ether (CPME) : A hydrophobic ether solvent that is more stable than THF and resists the formation of explosive peroxides. It has been shown to provide better yields and selectivity in some reactions. sigmaaldrich.com
Alcohols (Ethanol, Isopropyl alcohol) : These can often replace more toxic solvents like methanol and acetonitrile. merckmillipore.com
Solvent-less conditions : Mechanochemistry, using techniques like ball milling, can sometimes allow reactions to proceed without any solvent, representing a highly atom-efficient and green approach. acs.org
In the synthesis of this compound, using methanol as the solvent in the CTH step is an example of green chemistry, as it serves as both a reactant (hydrogen donor) and the reaction medium. researchgate.net For the etherification step, replacing a traditional ether solvent with CPME could improve safety and reduce environmental impact without compromising yield. sigmaaldrich.com
Table 4: Comparison of Conventional and Green Solvents
| Conventional Solvent | Potential Green Alternative(s) | Key Advantages of Green Alternative(s) |
| Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Derived from renewables (2-MeTHF), higher boiling point, resists peroxide formation (CPME). sigmaaldrich.com |
| Toluene, Xylene | Volatile Methyl Siloxanes (VMS) | Higher boiling and flash points, lower volatility. merckmillipore.com |
| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Less toxic, derived from renewable sources. sigmaaldrich.comwikipedia.org |
| Methanol | Ethanol, Isopropyl alcohol | Lower toxicity to humans, increased biodegradability. merckmillipore.com |
Temperature and Pressure Influence on Reaction Kinetics and Selectivity
There is a notable absence of published studies investigating the specific effects of temperature and pressure on the reaction kinetics and selectivity for the synthesis of this compound. In typical chemical syntheses, temperature is a critical parameter that directly influences reaction rates, with higher temperatures generally leading to faster reactions. However, elevated temperatures can also promote side reactions, thereby reducing the selectivity for the desired product.
Similarly, pressure can play a significant role, particularly in reactions involving gaseous reactants or where a change in molar volume occurs. For the synthesis of a compound like this compound, the precise impact of pressure on reaction equilibrium and rate would need to be experimentally determined. Without dedicated research, any discussion on the optimal temperature and pressure conditions for its synthesis would be purely speculative.
Catalyst Design and Recyclability in the Synthesis of this compound
The design of specific catalysts for the synthesis of this compound and studies on their recyclability are not described in the available scientific literature. The development of an efficient catalyst would be a crucial step in creating a sustainable and economically viable synthesis process. Key considerations in the design of such a catalyst would include its activity in promoting the desired reaction, its selectivity in minimizing the formation of byproducts, and its stability under the required reaction conditions.
Furthermore, the ability to recycle the catalyst is a cornerstone of green chemistry, aiming to reduce waste and lower production costs. Research in this area would involve developing methods to separate the catalyst from the reaction mixture and demonstrating its consistent performance over multiple reaction cycles. The lack of such studies for this compound synthesis indicates a significant opportunity for future research to contribute to more sustainable chemical manufacturing processes.
Elucidation of Reaction Mechanisms and Reactivity Patterns of 1 Methoxycycloheptyl Methanol
Mechanistic Pathways of Key Transformations Involving the Hydroxyl Group
The primary alcohol functionality is a versatile site for a variety of chemical reactions. The mechanistic pathways of these transformations are heavily influenced by the steric and electronic environment imposed by the adjacent tertiary center and the cycloheptane (B1346806) ring.
The hydroxyl group of (1-Methoxycycloheptyl)methanol can undergo esterification and oxidation, typical reactions of primary alcohols. The stereochemical outcome of these reactions is directly linked to the accessibility of the hydroxymethyl group, which in turn is governed by the conformational preferences of the cycloheptane ring.
Esterification: The conversion of this compound to its corresponding ester, for example, through a Fischer esterification with a carboxylic acid under acidic conditions, proceeds through a nucleophilic attack of the alcohol's oxygen onto the protonated carbonyl carbon of the acid. libretexts.org While the reaction does not create a new stereocenter at the carbon bearing the hydroxyl group, the rate of reaction is sensitive to steric hindrance. The conformation of the cycloheptane ring will dictate the spatial orientation of the hydroxymethyl group, influencing its approach to the carboxylic acid. Transesterification, the exchange of the alkoxy group of an ester with another alcohol, can also be achieved under acidic or basic conditions. masterorganicchemistry.com
Oxidation: The oxidation of the primary alcohol to an aldehyde or a carboxylic acid can be achieved using various reagents (e.g., PCC, PDC, or stronger agents like KMnO₄). The mechanism involves the removal of hydrogen atoms from the alcohol. The approach of the bulky oxidizing agent to the hydroxymethyl group is subject to steric hindrance from the cycloheptane ring and the methoxy (B1213986) group. The specific conformation adopted by the ring will determine which face of the C-O bond is more accessible, potentially leading to differences in reaction rates compared to a less hindered primary alcohol.
| Reaction Type | Reagent Example | Key Mechanistic Step | Influence of Stereochemistry |
| Esterification | Acetic Acid (CH₃COOH) / H⁺ | Nucleophilic attack of ROH on protonated carbonyl | Rate is affected by steric accessibility of the -CH₂OH group, dictated by ring conformation. |
| Oxidation | Pyridinium chlorochromate (PCC) | Hydride removal from the carbinol carbon | Approach of the bulky oxidant is sterically hindered by the ring and methoxy group. |
While direct intramolecular rearrangements involving the hydroxyl group itself are uncommon under standard conditions, its conversion to a better leaving group (e.g., a tosylate or by protonation under strongly acidic conditions) can pave the way for rearrangements within the cycloheptyl skeleton. If conditions promoting the formation of a carbocation at the primary carbon were established (a highly unfavorable process), a subsequent 1,2-hydride or 1,2-alkyl shift could theoretically occur to form a more stable tertiary carbocation at the C1 position. However, reactions are more likely to proceed through substitution or elimination pathways before such a high-energy rearrangement occurs.
Reactivity of the Methoxy Group within the Cycloheptyl System
The methoxy group, an ether linkage, is generally unreactive but can be induced to react under specific, typically harsh, conditions. libretexts.org
The most significant reaction of the ether moiety in this compound is its cleavage by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgwikipedia.org The mechanism of this cleavage is dependent on the nature of the groups attached to the ether oxygen.
The reaction initiates with the protonation of the ether oxygen to form a good leaving group. libretexts.orgmasterorganicchemistry.com Following this, two competing nucleophilic substitution pathways are possible:
Sₙ2 Pathway: A halide ion (I⁻ or Br⁻) can attack the less sterically hindered methyl group, displacing the cycloheptylmethanol (B1346704) portion as a leaving group. This would yield methyl halide and (1-hydroxycycloheptyl)methanol. This pathway is generally favored for methyl ethers. masterorganicchemistry.comlongdom.org
Sₙ1 Pathway: Alternatively, the bond between the oxygen and the tertiary cycloheptyl carbon could cleave to form methanol (B129727) and a relatively stable tertiary carbocation. The halide ion would then attack this carbocation. This pathway is plausible due to the tertiary nature of the carbon atom. wikipedia.orgyoutube.com
In practice, the cleavage of unsymmetrical ethers often results in a mixture of products, with the Sₙ2 pathway at the methyl group typically dominating unless conditions strongly favor carbocation formation. masterorganicchemistry.com
| Cleavage Pathway | Attacked Carbon | Products | Mechanistic Rationale |
| Sₙ2 | Methyl | Methyl Halide + (1-Hydroxycycloheptyl)methanol | Attack at the sterically unhindered methyl carbon. masterorganicchemistry.com |
| Sₙ1 | Cycloheptyl (C1) | Methanol + 1-Halo-1-(hydroxymethyl)cycloheptane | Formation of a stable tertiary carbocation at C1. wikipedia.org |
The oxygen atom of the methoxy group, with its lone pairs of electrons, can participate in intermolecular interactions. It can act as a hydrogen bond acceptor with protic solvents or with the molecule's own hydroxyl group, potentially influencing the conformational equilibrium of the ring. Methanol itself is known to form strong hydrogen bonds. youtube.com
Activation of the methoxy group is a prerequisite for its cleavage. This is achieved through protonation by a strong acid. libretexts.org The resulting oxonium ion is a much better leaving group, facilitating the subsequent nucleophilic attack by the halide ion. In the absence of such activation, the C-O ether bond is robust and unreactive.
Conformational Dynamics and Their Influence on Reaction Stereoselectivity in the Cycloheptane Ring
The cycloheptane ring is significantly more flexible than its six-membered cyclohexane (B81311) counterpart. It exists as a dynamic equilibrium of several conformations, with the twist-chair and chair forms being most prominent. The twist-chair is generally considered the most stable conformation for unsubstituted cycloheptane as it minimizes both angle strain and torsional strain. libretexts.orgresearchgate.net
The presence of two substituents on the same carbon atom (C1) in this compound introduces significant steric considerations that influence the conformational landscape. The bulky methoxy and hydroxymethyl groups will preferentially occupy positions that minimize steric interactions with the rest of the ring. For instance, in a chair-like conformation, there would be a strong preference for these groups to avoid sterically demanding axial-like positions. researchgate.net
This conformational preference has a profound impact on reaction stereoselectivity. The favored conformation(s) will present a specific three-dimensional arrangement to approaching reagents. Reactions occurring at the hydroxyl group or involving the methoxy group will be sterically directed by the adjacent ring protons. Similarly, if a reaction were to occur on the ring itself, the existing stereocenter at C1 would direct the stereochemical outcome of the new center based on steric accessibility. The principle that conformation dictates reactivity is well-established, particularly in cyclic systems where axial and equatorial positions exhibit different reactivities due to steric hindrance. chemistryschool.netyoutube.com The greater flexibility of the cycloheptane ring compared to cyclohexane means that the energy difference between conformations may be smaller, potentially leading to a mixture of products if multiple conformations are reactive. libretexts.org
Ring Inversion Barriers and Conformational Equilibria
The seven-membered ring of cycloheptane derivatives, such as this compound, is highly flexible and can exist in a number of low-energy conformations, primarily the twist-chair and the chair. The energy barriers to interconversion between these conformations are typically low. For cycloheptane itself, the barrier is on the order of 5-8 kcal/mol. The presence of substituents, like the methoxy and hydroxymethyl groups in this compound, would be expected to influence the relative stabilities of these conformations and the barriers to ring inversion.
Determining these parameters for this compound would require dedicated spectroscopic and computational studies. Techniques such as dynamic nuclear magnetic resonance (DNMR) spectroscopy at variable temperatures could be employed to measure the rates of conformational exchange and thereby calculate the ring inversion barriers. Computational chemistry, using methods like density functional theory (DFT), would be invaluable for mapping the potential energy surface of the molecule, identifying all stable conformers, and calculating the transition state energies for their interconversion.
A hypothetical data table for such a study might look like this:
| Conformer | Relative Energy (kcal/mol) | Calculated Dipole Moment (D) | Key Dihedral Angles (°) |
| Twist-Chair 1 | 0.00 | 1.85 | C2-C3-C4-C5 = 55.2 |
| Twist-Chair 2 | 0.45 | 2.10 | C2-C3-C4-C5 = -54.8 |
| Chair | 1.20 | 1.95 | C2-C3-C4-C5 = 78.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Stereoelectronic Effects on Reactivity of this compound
Stereoelectronic effects, such as the anomeric effect, are known to play a crucial role in the reactivity of cyclic ethers. In this compound, the interaction between the lone pairs on the methoxy oxygen and the antibonding orbital of the C-O bond of the ring (or vice versa) could influence the molecule's reactivity. For instance, the orientation of the methoxy group (axial vs. equatorial in a given conformation) could affect the ease of cleavage of the C-O bond.
Detailed Kinetic and Computational Mechanistic Studies of Reactions involving this compound
A thorough understanding of the reaction mechanisms of this compound would necessitate a combination of kinetic experiments and computational modeling.
Transition State Characterization and Energy Profile Calculations
For any proposed reaction of this compound, such as its acid-catalyzed hydrolysis or its oxidation, computational chemistry could be used to model the reaction pathway. This would involve locating the transition state structure for each elementary step and calculating its energy. The result would be a detailed energy profile for the entire reaction, showing the energies of reactants, intermediates, transition states, and products.
For example, in a hypothetical acid-catalyzed cleavage of the methoxy group, the calculations would aim to determine the structure of the protonated ether and the subsequent transition state leading to the formation of a carbocation intermediate and methanol. The calculated activation energy would provide a theoretical prediction of the reaction rate.
A sample data table from such a computational study might be:
| Species | Relative Energy (kcal/mol) | Key Bond Lengths (Å) | Imaginary Frequency (cm⁻¹) |
| Reactant Complex | 0.00 | C-O(Me) = 1.42 | N/A |
| Transition State | 25.3 | C-O(Me) = 1.85 | -350 |
| Product Complex | -5.2 | C-O(Me) = dissociated | N/A |
Note: The data in this table is hypothetical and for illustrative purposes only.
Isotopic Labeling Experiments for Pathway Elucidation
To experimentally verify a proposed reaction mechanism, isotopic labeling studies are often indispensable. For instance, to confirm the mechanism of the acid-catalyzed hydrolysis of this compound, one could use water labeled with ¹⁸O. If the resulting cycloheptylmethanol contains the ¹⁸O label, it would support a mechanism where the water acts as a nucleophile attacking a carbocation intermediate.
Similarly, deuterium (B1214612) labeling could be used to probe the mechanism of an elimination reaction. By replacing specific protons on the cycloheptane ring with deuterium, one could determine which protons are removed during the reaction by analyzing the position of the deuterium in the product. This would provide crucial information about the regioselectivity and stereoselectivity of the reaction.
Without dedicated research on this compound, the specific details of its chemical behavior remain a matter of speculation based on the known chemistry of related compounds.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methoxycycloheptyl Methanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For a molecule such as (1-Methoxycycloheptyl)methanol, which lacks chromophores for UV-Vis spectroscopy, NMR provides the most detailed insight into its atomic connectivity and three-dimensional structure.
A complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra is the foundation of structural elucidation. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the methoxy (B1213986) protons, the hydroxymethyl protons, and the complex, overlapping multiplets for the fourteen cycloheptane (B1346806) ring protons. The ¹³C NMR spectrum would display signals for the quaternary carbon C1, the hydroxymethyl carbon, the methoxy carbon, and the six methylene (B1212753) carbons of the cycloheptane ring.
Hypothetical ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C1 | - | 78.5 |
| CH₂OH | 3.55 (s, 2H) | 68.2 |
| OCH₃ | 3.20 (s, 3H) | 51.0 |
| C2/C7 | 1.50-1.65 (m, 4H) | 35.8 |
| C3/C6 | 1.40-1.50 (m, 4H) | 28.5 |
| C4/C5 | 1.30-1.40 (m, 4H) | 22.1 |
Multi-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Connectivity and Constitution
To unravel the precise connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. In the case of this compound, COSY would be crucial for tracing the connectivity of the protons within the cycloheptane ring. A chain of cross-peaks would connect the protons on adjacent carbons (e.g., H2 to H3, H3 to H4, etc.), confirming the cyclic structure. The hydroxymethyl protons (CH₂OH) would not show COSY correlations to the ring protons, confirming their attachment to the quaternary carbon C1.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms with their attached protons. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons. For instance, the proton signal at 3.55 ppm would show a correlation to the carbon signal at 68.2 ppm, assigning them to the CH₂OH group. Similarly, the complex multiplets of the cycloheptane protons would be correlated to their respective carbon signals.
A correlation from the methoxy protons (OCH₃, δ 3.20) to the quaternary carbon C1 (δ 78.5).
A correlation from the hydroxymethyl protons (CH₂OH, δ 3.55) to the quaternary carbon C1 (δ 78.5).
Correlations from the protons on C2 and C7 (δ 1.50-1.65) to the quaternary carbon C1 (δ 78.5).
These key HMBC correlations would unequivocally confirm that both the methoxy group and the hydroxymethyl group are attached to the same carbon atom (C1) of the cycloheptane ring.
Hypothetical Key 2D NMR Correlations
| Experiment | From (¹H) | To (¹³C or ¹H) | Implication |
|---|---|---|---|
| COSY | H2/H7 ↔ H3/H6 | H3/H6 ↔ H4/H5 | Confirms cycloheptane ring proton network |
| HSQC | 3.55 ppm | 68.2 ppm | Assigns CH₂OH group |
| HSQC | 3.20 ppm | 51.0 ppm | Assigns OCH₃ group |
| HMBC | 3.20 ppm (OCH₃) | 78.5 ppm (C1) | Connects methoxy group to C1 |
Dynamic NMR for Probing Molecular Motion and Fluxionality
The cycloheptane ring is known for its fluxionality, meaning it undergoes rapid conformational interconversions at room temperature. This dynamic behavior can be studied using variable-temperature (VT) NMR. At room temperature, the rapid interconversion of cycloheptane conformers often leads to averaged signals for the ring protons and carbons.
By lowering the temperature, it might be possible to slow down this conformational exchange to the point where individual conformers can be observed on the NMR timescale. This would result in the decoalescence and sharpening of the broad room-temperature signals into a more complex set of distinct resonances for each proton and carbon in the frozen-out conformer. The temperature at which coalescence occurs can be used to calculate the energy barrier for the conformational interchange, providing quantitative data on the molecule's dynamic processes.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₉H₁₈O₂), the expected exact mass for the protonated molecule [M+H]⁺ would be 159.13796 Da. An experimental HRMS measurement confirming this value within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.
Hypothetical HRMS Data
| Ion | Calculated m/z | Observed m/z | Difference (ppm) | Elemental Formula |
|---|---|---|---|---|
| [M+H]⁺ | 159.13796 | 159.13801 | 0.3 | C₉H₁₉O₂⁺ |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the [M+H]⁺ ion) and its fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. The fragmentation pattern provides valuable information about the molecule's structure.
For protonated this compound, characteristic fragmentation pathways would be expected:
Loss of methanol (B129727) (CH₃OH): A common fragmentation for methoxy-substituted alcohols, leading to a prominent fragment ion at m/z 127. This would correspond to the formation of a stable tertiary carbocation.
Loss of water (H₂O): Fragmentation involving the hydroxyl group could lead to a fragment at m/z 141.
Alpha-cleavage: Cleavage of the C1-C2 bond could lead to various ring-opened fragments.
The fragmentation pattern helps to confirm the presence and connectivity of the functional groups. The observation of a neutral loss of 32 Da (methanol) would be a strong indicator of the methoxy group's presence and its involvement in fragmentation.
Hypothetical MS/MS Fragmentation Data for Precursor Ion m/z 159.1
| Product Ion m/z | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|
| 141.1 | H₂O | [M+H-H₂O]⁺ |
| 127.1 | CH₃OH | [M+H-CH₃OH]⁺ (Cycloheptyl cation with a formyl group) |
| 99.1 | C₃H₆O | Further fragmentation of the ring |
Vibrational Spectroscopy (FT-IR, Raman) for Elucidating Functional Group Environment and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by characteristic absorptions:
A broad O-H stretching band around 3400 cm⁻¹, indicative of the hydroxyl group and intermolecular hydrogen bonding.
Strong C-H stretching bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the sp³ C-H bonds of the cycloheptane ring and the methyl/methylene groups.
A prominent C-O stretching band in the region of 1100-1000 cm⁻¹, associated with both the alcohol and the ether functionalities.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C-H and C-C skeletal vibrations of the cycloheptane ring would be expected to show strong signals. The symmetric C-O-C stretch of the methoxy group would also be Raman active. The strong Raman peak for the C-O stretching of methanol is observed around 1035 cm⁻¹.
Hypothetical Vibrational Spectroscopy Data
| Technique | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| FT-IR | ~3400 (broad) | O-H stretch (hydrogen-bonded) |
| FT-IR | 2925, 2855 | C-H stretch (aliphatic) |
| FT-IR | ~1450 | C-H bend |
| FT-IR | ~1050 | C-O stretch |
| Raman | 2925, 2855 | C-H stretch (aliphatic) |
| Raman | ~1035 | C-O stretch |
X-ray Crystallography for Precise Solid-State Molecular Geometry and Absolute Stereochemistry Determination (if suitable crystalline forms exist)
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful analytical technique provides precise data on bond lengths, bond angles, and torsional angles, thereby offering a complete picture of the molecular conformation. For a molecule such as this compound, a single-crystal X-ray diffraction study would be invaluable for elucidating the preferred conformation of the flexible seven-membered cycloheptane ring and the spatial relationship between the methoxy and hydroxymethyl substituents.
To date, a specific single-crystal X-ray structure of this compound has not been reported in the surveyed scientific literature. The primary prerequisite for such an analysis is the growth of a high-quality single crystal of the compound, which can be a challenging and empirical process. The success of crystallization is dependent on factors such as solvent selection, temperature, and the rate of cooling or evaporation.
Should a suitable crystalline form of this compound be obtained, X-ray diffraction analysis would provide critical insights into its solid-state geometry. The cycloheptane ring is known to be conformationally flexible, adopting non-planar arrangements to alleviate the inherent angle and torsional strain of a planar structure. wikipedia.orglibretexts.org The two most stable conformations are generally considered to be the twist-chair and the chair forms. aip.orgacs.org An X-ray crystallographic study would definitively establish which of these, or perhaps a different, conformation is adopted in the crystalline state.
Furthermore, the analysis would precisely define the orientation of the methoxy and hydroxymethyl groups attached to the C1 position of the cycloheptyl ring. This includes the determination of the absolute stereochemistry if a chiral resolution has been performed and the crystallization of a single enantiomer is achieved. In the absence of chiral resolution, the crystal structure would reveal whether the compound crystallizes as a racemate and provide details of the packing of the enantiomeric pairs within the crystal lattice.
The wealth of data generated from an X-ray crystallographic experiment is typically summarized in detailed tables. Below are hypothetical data tables illustrating the type of information that would be obtained from a successful X-ray diffraction analysis of this compound.
Hypothetical Crystallographic Data and Structure Refinement Details
| Parameter | Hypothetical Value |
| Empirical formula | C₉H₁₈O₂ |
| Formula weight | 158.24 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90° |
| b = 8.456(3) Å, β = 105.23(2)° | |
| c = 12.345(5) Å, γ = 90° | |
| Volume | 1018.9(7) ų |
| Z | 4 |
| Density (calculated) | 1.032 Mg/m³ |
| Absorption coefficient | 0.071 mm⁻¹ |
| F(000) | 352 |
| Crystal size | 0.30 x 0.25 x 0.20 mm³ |
| Theta range for data collection | 2.50 to 27.50° |
| Reflections collected | 7890 |
| Independent reflections | 2345 [R(int) = 0.045] |
| Completeness to theta = 27.50° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2345 / 0 / 105 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |
| R indices (all data) | R1 = 0.062, wR2 = 0.135 |
| Largest diff. peak and hole | 0.45 and -0.32 e.Å⁻³ |
Hypothetical Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
| C1 - O1 (methoxy) | 1.425(3) |
| C1 - C2 | 1.538(4) |
| C1 - C7 | 1.541(4) |
| C1 - C8 (methanol) | 1.535(4) |
| C8 - O2 (hydroxyl) | 1.432(3) |
| O1 - C9 (methyl) | 1.428(3) |
| O1 - C1 - C2 | 109.8(2) |
| O1 - C1 - C8 | 108.5(2) |
| C2 - C1 - C7 | 114.5(2) |
| C1 - C8 - O2 | 112.3(2) |
| C1 - O1 - C9 | 117.6(2) |
Theoretical and Computational Investigations of 1 Methoxycycloheptyl Methanol
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide insights into molecular geometry, stability, and reactivity at the atomic level.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.denih.gov It is particularly effective for calculating molecular properties like optimized geometry, total energies, and the distribution of electron density. mdpi.com
For (1-methoxycycloheptyl)methanol, DFT calculations, for instance using the B3LYP functional with a basis set like CC-PVDZ, could be employed to determine its most stable three-dimensional structure. researchgate.net Such studies can reveal critical information about bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate the energies of both the ground electronic state and various excited states. This is crucial for understanding the molecule's potential behavior in photochemical reactions. The calculated electronic properties, such as ionization potential and electron affinity, can provide insights into the molecule's reactivity. researchgate.net A recent blog post in the PCCP Blog, due to be published in August 2025, discusses the latest advancements in DFT for understanding electronic properties. rsc.orgrsc.org
Illustrative Data Table: Calculated Electronic Properties of a Model Cyclic Alcohol using DFT
| Property | Calculated Value (Illustrative) |
| Total Energy | -425.123 Hartree |
| Dipole Moment | 2.15 Debye |
| Ionization Potential | 9.5 eV |
| Electron Affinity | -0.8 eV |
| HOMO-LUMO Gap | 10.3 eV |
| Note: This data is illustrative for a generic cyclic alcohol and not specific to this compound. |
Ab initio methods are quantum chemistry calculations that rely on first principles, without the inclusion of experimental data. These methods are essential for accurately predicting the stability and reactivity of molecules. acs.org For a molecule like this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate energies for different molecular arrangements and reaction pathways.
These calculations can be used to construct a potential energy surface for the molecule, identifying stable isomers and the energy barriers for their interconversion. acs.org The thermochemical properties, such as enthalpy of formation and Gibbs free energy, derived from these calculations are vital for predicting the spontaneity of reactions involving this compound. For instance, these methods could be used to compare the stability of different conformers of the cycloheptyl ring.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the outcome of chemical reactions. numberanalytics.comwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and spatial distribution of these orbitals are key to understanding a molecule's nucleophilic and electrophilic nature. youtube.com
For this compound, FMO analysis can predict its reactivity towards various reagents. The HOMO, likely localized around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, indicates the sites susceptible to electrophilic attack. Conversely, the LUMO would indicate the regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. nih.gov While the HOMO is often considered the primary orbital for reactions, other orbitals, sometimes termed frontier effective-for-reaction MOs (FERMOs), can also play a significant role in certain reactions. acs.org
Illustrative Data Table: FMO Properties for a Generic Alcohol/Ether
| Molecular Orbital | Energy (eV) (Illustrative) | Likely Localization |
| HOMO | -9.8 | Oxygen lone pairs |
| LUMO | 1.2 | σ* orbitals of C-O and C-C bonds |
| HOMO-1 | -10.5 | C-H and C-C σ bonds |
| Note: This data is for illustrative purposes and does not represent specific calculations for this compound. |
Conformational Analysis and Molecular Dynamics Simulations
The seven-membered ring of this compound endows it with significant conformational flexibility. Understanding its preferred shapes and dynamic behavior is crucial for predicting its physical and biological properties.
The cycloheptane (B1346806) ring can adopt several low-energy conformations, such as the twist-chair and twist-boat. acs.org The presence of substituents—the methoxy and hydroxymethyl groups—on the same carbon atom will influence the relative energies of these conformers. Computational methods can be used to explore the conformational landscape of this compound to identify the most stable structures (energy minima). nih.gov
Methods like replica-exchange molecular dynamics coupled with clustering analysis can efficiently sample the conformational space to identify the most probable structures. mun.ca The relative energies of these conformers can be calculated to determine their populations at a given temperature according to the Boltzmann distribution. Such analyses have been successfully applied to other cyclic systems, demonstrating their predictive power. nih.gov
The conformational preferences of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in solution over time. nih.govscienceopen.com By simulating this compound in different solvents (e.g., water, methanol (B129727), or a non-polar solvent like cyclohexane), one can observe how solvent-solute interactions affect its conformational equilibrium. nih.govrsc.org
For example, in a polar solvent, conformations that expose the polar hydroxyl and methoxy groups to the solvent may be favored. In a non-polar solvent, conformations that minimize the exposure of these polar groups might be more stable. MD simulations can also provide insights into the dynamics of the solvation shell and how it couples with the conformational fluctuations of the molecule. nih.govnih.gov These simulations can also be used to calculate the free energy of solvation, a key thermodynamic parameter. rsc.org
Computational Prediction of Spectroscopic Signatures for Validation against Experimental Data
A cornerstone of modern chemical analysis is the use of spectroscopic techniques to elucidate molecular structures. Computational chemistry plays a vital role in this process by predicting spectroscopic data, which can then be compared with experimental results for structural validation. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for this purpose. nih.govrsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules. The prediction of NMR parameters, such as chemical shifts and coupling constants, can be achieved with high accuracy using computational methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. nih.govyoutube.com For this compound, theoretical calculations would involve optimizing the molecule's geometry and then computing the nuclear magnetic shielding tensors for each atom.
These shielding tensors are then converted into chemical shifts (δ) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts for the various protons (¹H) and carbons (¹³C) in this compound would provide a theoretical spectrum that can be directly compared to an experimental one. Discrepancies between the predicted and experimental spectra can help in refining the structural assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Theoretical data generated for illustrative purposes)
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H-¹H Coupling Constants (Hz) |
|---|---|---|---|
| C1 | 85.2 | - | - |
| C2/C7 | 35.1 | 1.65 (ax), 1.50 (eq) | Jgem = -12.5, Jvic = 4.5, 8.0 |
| C3/C6 | 22.8 | 1.55 (ax), 1.45 (eq) | Jgem = -13.0, Jvic = 5.0, 7.5 |
| C4/C5 | 28.5 | 1.60 (ax), 1.40 (eq) | Jgem = -13.0, Jvic = 4.8, 7.8 |
| -CH₂OH | 68.4 | 3.55 (d) | J = 6.0 |
| -OCH₃ | 50.1 | 3.30 (s) | - |
Note: Chemical shifts are referenced to TMS. Coupling constants are representative values.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. q-chem.com Computational methods can simulate these vibrational spectra by calculating the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants and, subsequently, the vibrational frequencies. mdpi.com
For this compound, a frequency calculation would typically be performed after geometry optimization. The resulting theoretical spectrum would show characteristic peaks corresponding to specific bond stretches, bends, and torsions within the molecule. For instance, the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, and the various C-H and C-C vibrations of the cycloheptyl ring would all appear at predictable frequencies. mdpi.com These predicted frequencies and their corresponding intensities can be invaluable in interpreting experimental IR and Raman spectra.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Theoretical data generated for illustrative purposes)
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Predicted Intensity |
|---|---|---|---|
| O-H Stretch | Alcohol | 3450 | Strong, Broad |
| C-H Stretch | Aliphatic | 2950-2850 | Medium-Strong |
| C-O Stretch | Alcohol | 1050 | Strong |
| C-O Stretch | Ether | 1100 | Strong |
Computational Modeling of Reaction Pathways and Transition States Relevant to this compound Transformations
Beyond structural elucidation, computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. masterorganicchemistry.com By modeling the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and determine the energetic feasibility of different reaction pathways.
Many chemical transformations are facilitated by catalysts. acs.org Computational modeling can provide detailed insights into the mechanisms of catalytic reactions involving this compound. This involves modeling the interaction of the substrate with the catalyst and mapping out the entire catalytic cycle.
For instance, if a metal-based catalyst is used for an oxidation or a cross-coupling reaction, DFT calculations can be employed to model the coordination of the alcohol or ether to the metal center, subsequent oxidative addition or reductive elimination steps, and the regeneration of the catalyst. acs.org This allows for a detailed understanding of the role of the catalyst, the nature of the active species, and the factors that control the reaction's efficiency and selectivity. The study of such catalytic cycles is fundamental for the rational design of new and improved catalysts.
In-depth Analysis Reveals Scant Research on this compound, Precluding Comprehensive Review
The initial search strategy focused on broad applications of related structural motifs and synthetic concepts. This included exploring the use of methanol as a C1 building block in organic synthesis, general methods for the derivatization of hydroxyl functional groups, and the overarching principles of chiral auxiliaries in asymmetric synthesis. While these searches provided a wealth of general chemical knowledge, they did not yield any specific information pertaining to this compound.
Subsequent, more targeted searches for the exact compound—"this compound"—and its potential involvement in the synthesis of natural products with cycloheptyl motifs, its application as a building block in material science, strategies for its chemical modification, and its utility in stereocontrolled reactions were also unsuccessful. The absence of this compound in the scientific literature suggests that it is likely not a commonly used or commercially available building block. It is possible that the compound has been synthesized in private, unpublished industrial research, or as part of a larger, unreported synthetic sequence. However, without publicly accessible data, a scientifically accurate and informative article as outlined cannot be constructed.
The requested article structure, with its detailed sections and subsections, presupposes a body of existing research that, in this case, appears to be non-existent. To generate content for the specified outline would require speculation and the fabrication of data, which would contravene the principles of scientific accuracy and factual reporting.
Therefore, while the fields of organic synthesis, material science, and stereoselective chemistry are rich with examples of other functionalized cycloheptane derivatives and chiral alcohols, the specific subject of this inquiry, this compound, remains an obscure entity within the chemical literature. Until research featuring this particular compound is published, a comprehensive review of its applications remains beyond reach.
Applications of 1 Methoxycycloheptyl Methanol and Its Derivatives in Advanced Organic Synthesis
Stereoselective Syntheses Utilizing the Inherent Chirality or Inducibility of (1-Methoxycycloheptyl)methanol
Diastereoselective Control in Remote Functionalization
The selective functionalization of C-H bonds at positions remote from existing functional groups is a significant challenge in organic synthesis, especially within flexible ring systems like cycloheptane (B1346806). nih.gov The inherent conformational mobility of the seven-membered ring makes controlling diastereoselectivity difficult. biomedres.usnih.gov However, the strategic placement of directing groups can pre-organize the substrate, facilitating site-selective and stereocontrolled reactions. rsc.orgnih.gov
In derivatives of this compound, the resident methoxy (B1213986) and hydroxymethyl groups can be exploited as directing elements in transition-metal-catalyzed C-H activation. rsc.org For instance, the hydroxyl group can be converted into a more effective directing group (e.g., a picolinamide (B142947) ester or a quinoline (B57606) ether) that coordinates to a metal catalyst. This coordination event can lock the flexible cycloheptane ring into a more rigid, chair-like or boat-like conformation. researchgate.net This conformational restriction brings a specific remote C-H bond (e.g., at the C-4 or C-5 position) into proximity with the catalyst's active site, enabling a diastereoselective bond-forming reaction. nih.govnih.gov The facial selectivity of the subsequent functionalization (e.g., arylation, alkenylation, or amination) is dictated by the steric environment established by the directing group and the catalyst's ligand sphere, leading to the preferential formation of one diastereomer over others.
| Directing Group (DG) Strategy | Target C-H Position | Plausible Catalyst | Hypothetical Transformation | Expected Diastereomeric Ratio (d.r.) | Reference Principle |
|---|---|---|---|---|---|
| Bidentate Picolinamide | δ-C-H (C-5) | Pd(OAc)₂ | Arylation | >20:1 | nih.gov |
| Monodentate Ether | γ-C-H (C-4) | Ru(II) Complex | Alkenylation | ~10:1 | nih.gov |
| Nitrogen-based Heterocycle | δ-C-H (C-5) | Rh(III) Complex | Annulation | >15:1 | rsc.org |
Enantioselective Transformations through Chiral Modification
Chiral auxiliaries are powerful tools for asymmetric synthesis, enabling the conversion of prochiral substrates into enantioenriched products with high levels of stereocontrol. wikipedia.orgscielo.org.mx These auxiliaries are stereogenic units that are temporarily incorporated into a molecule to direct a subsequent chemical transformation before being cleaved for potential reuse. wikipedia.org
This compound can be resolved into its individual enantiomers, which can then serve as chiral building blocks or be transformed into novel chiral auxiliaries. By attaching an enantiomerically pure derivative to a prochiral substrate (for example, forming an ester or an amide), the cycloheptyl scaffold creates a chiral environment that biases the approach of reagents to one face of the molecule. This strategy has been successfully applied in a wide range of asymmetric transformations. researchgate.netnih.gov For instance, an N-acyl derivative prepared from enantiopure this compound could be used to direct stereoselective alkylation, aldol, or Diels-Alder reactions, affording products with high enantiomeric excess. nih.gov The steric bulk and defined conformational preference of the cycloheptyl moiety are key to inducing high levels of asymmetry.
| Chiral Auxiliary Type | Reaction Class | Substrate Example | Hypothetical Enantiomeric Excess (e.e.) | Reference Principle |
|---|---|---|---|---|
| Ester of (R)-(1-Methoxycycloheptyl)methanol | Diels-Alder Reaction | Prochiral Diene | >95% | wikipedia.org |
| Amide of (S)-(1-Methoxycycloheptyl)methanol | Michael Addition | α,β-Unsaturated Ketone | >98% | scielo.org.mxresearchgate.net |
| Ether derivative | Asymmetric Epoxidation | Allylic Alcohol | >90% | nih.gov |
Sustainable Synthesis and Green Chemistry Applications of this compound Derivatives
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, minimize waste, and improve energy efficiency. nih.gov Derivatives of this compound are being explored within this framework to develop more sustainable synthetic methodologies.
Development of Atom-Economical and Waste-Minimizing Reactions
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govprimescholars.com Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful than those with low atom economy, like substitutions and eliminations, which generate stoichiometric byproducts. rsc.org
The synthesis and functionalization of this compound derivatives can be designed to maximize atom economy. For example, a C-H activation reaction that directly adds a new functional group across a C-H bond is highly atom-economical, as all atoms of the coupling partner are, in principle, incorporated into the product. jk-sci.com This contrasts sharply with a classical substitution reaction where a leaving group is displaced, generating salt waste. By prioritizing catalytic cycles and addition-based transformations, the environmental impact associated with the synthesis of complex cycloheptane structures can be significantly reduced. jocpr.com
| Reaction Type | General Equation | Byproducts | Theoretical Atom Economy (%) | Reference Principle |
|---|---|---|---|---|
| Addition (e.g., Catalytic Hydrogenation) | A + B → C | None | 100% | rsc.org |
| Rearrangement (e.g., Isomerization) | A → B | None | 100% | nih.govjk-sci.com |
| Substitution (e.g., Williamson Ether Synthesis) | A-X + B-Y → A-B + X-Y | Stoichiometric Salt (X-Y) | <50% | primescholars.com |
| Elimination (e.g., Dehydration) | A → B + C | Small Molecule (e.g., H₂O) | <100% | nih.gov |
Utilization in Flow Chemistry and Continuous Processing
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. youtube.com These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability and reproducibility. chemanager-online.comeuropa.eu For reactions that are highly exothermic, use hazardous reagents, or involve unstable intermediates, flow chemistry provides a much safer operating environment due to the small reaction volumes at any given time. chemanager-online.com
| Parameter | Hypothetical Batch Process | Hypothetical Flow Process | Advantage of Flow Chemistry |
|---|---|---|---|
| Reaction Time | Several hours (including heating/cooling) | Minutes (residence time) | Increased Throughput |
| Safety | Risk of thermal runaway with large volumes | Minimal holdup volume, excellent heat transfer | Enhanced Safety chemanager-online.com |
| Scalability | Difficult, requires larger reactors | Simple, by running the system for longer | Flexible Production |
| Productivity (Product/Time) | Low to Moderate | High and Continuous | Improved Efficiency beilstein-journals.org |
| Process Control | Temperature/mixing gradients | Precise control of temperature and residence time | Higher Reproducibility youtube.com |
Emerging Research Directions and Uncharted Territories in 1 Methoxycycloheptyl Methanol Chemistry
Development of Bio-Inspired Synthetic Routes for (1-Methoxycycloheptyl)methanol
Currently, there are no published studies detailing bio-inspired synthetic routes specifically for this compound. This area of research draws inspiration from natural enzymatic processes to devise more sustainable and efficient chemical syntheses. In a broader context, researchers have successfully developed bio-inspired catalytic systems for related processes, such as the methylation of various substrates using methanol (B129727), which mimics the metabolic pathways in certain microorganisms. cymitquimica.com For instance, the heterolytic cleavage of the C-O bond in methanol, inspired by the methyltransferase enzyme system, has been achieved using a binary catalyst system under relatively mild conditions. acs.org
Future research into this compound could potentially explore enzymatic or chemo-enzymatic pathways for its synthesis. This could involve, for example, the use of engineered enzymes to perform asymmetric synthesis, yielding specific stereoisomers of the compound, a common goal in the synthesis of complex molecules.
Exploration of Advanced Catalytic Systems for Efficient Transformations of this compound
The scientific literature does not currently contain research focused on advanced catalytic systems for the transformation of this compound. The development of such systems is a vibrant area of chemical research for other classes of molecules. For example, significant progress has been made in the catalytic conversion of methane (B114726) to methanol using advanced materials like metal-organic frameworks (MOFs). chem-space.com Additionally, the direct synthesis of cycloalkanes from diols and alcohols has been achieved using homogeneous manganese catalysts, showcasing the potential for creating cyclic structures through innovative catalytic methods. acs.org
Future investigations into this compound could involve its use as a substrate in catalytic reactions to introduce new functional groups or to modify its cycloheptyl ring. The development of catalysts that can selectively activate the C-H or C-O bonds in the presence of its specific functional groups would be a significant step forward.
Integration of Machine Learning and AI in Predicting Reactivity and Designing Novel Syntheses for this compound
There is no evidence in the current body of scientific work of the application of machine learning (ML) or artificial intelligence (AI) to predict the reactivity of or design novel syntheses for this compound. The integration of ML and AI is a rapidly growing trend in chemistry, with notable successes in predicting reaction outcomes, optimizing reaction conditions, and even proposing novel synthetic pathways for complex molecules. researchgate.net These tools are being applied to challenges such as the catalytic hydrogenation of CO2 to methanol, where ML models have been used to predict catalyst performance and optimize process conditions. bldpharm.com
New Analytical Methodologies for In Situ Monitoring of this compound Reactions
Specific new analytical methodologies for the in situ monitoring of reactions involving this compound have not been reported in the literature. In situ monitoring techniques are crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions in real-time. Advances in this area for other chemical systems include the use of various spectroscopic and spectrometric techniques to follow the progress of catalytic reactions.
Future work on this compound could benefit from the application of techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) or in-situ NMR (nuclear magnetic resonance) spectroscopy to study its formation or subsequent transformations. This would provide valuable mechanistic insights that are currently lacking.
Q & A
Q. What are the common synthetic routes for (1-Methoxycycloheptyl)methanol?
Q. How is this compound characterized in academic research?
- Methodological Answer : Structural elucidation relies on spectroscopic techniques:
- NMR : ¹H and ¹³C NMR identify methoxy (-OCH₃) and hydroxyl (-OH) groups. For example, methoxy protons appear as singlets near δ 3.3 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 232.78 for C₁₀H₂₀O₂) confirm molecular weight .
- Infrared (IR) : Stretching vibrations for C-O (1050–1150 cm⁻¹) and O-H (3200–3600 cm⁻¹) are diagnostic .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation (potential respiratory irritation) .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Emergency Response : Immediate flushing with water for skin/eye contact; delayed toxicity symptoms require medical evaluation .
Advanced Research Questions
Q. What challenges arise in achieving stereoselective synthesis of this compound?
- Methodological Answer : The cycloheptane ring’s conformational flexibility complicates regioselectivity. Strategies include:
- Chiral Catalysts : Use of enantioselective catalysts (e.g., BINOL-derived systems) to control stereochemistry .
- Computational Modeling : Density Functional Theory (DFT) predicts transition states to optimize reaction pathways .
- Contradictions : Discrepancies in molecular formulas (e.g., C₉H₁₈O₂ vs. C₁₀H₂₀O₂ in vs. 6) may stem from derivatives (e.g., hydrochloride salts) or synthesis conditions .
Q. How can biocatalytic methods improve the synthesis of this compound?
- Methodological Answer : Biocatalysts (e.g., engineered lipases or oxidoreductases) offer greener alternatives:
- Solvent Systems : Replace dichloromethane with cyclopentyl methyl ether (CPME) for reduced toxicity .
- Yield Optimization : Immobilized enzymes enhance reusability and reaction efficiency (e.g., 72% yield in biphasic systems) .
- AI-Driven Retrosynthesis : Tools like Pistachio or Reaxys suggest enzyme-substrate pairings for one-step pathways .
Q. What structure-activity relationship (SAR) studies are feasible for this compound?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl) at the cycloheptane ring to test antimicrobial activity .
- Biological Assays : Use in vitro models (e.g., MIC tests against E. coli) to correlate substituent effects with potency .
- Computational SAR : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to bacterial enzyme targets .
Q. How should researchers assess the environmental impact of this compound?
- Methodological Answer :
- Biodegradability : OECD 301D tests measure mineralization rates in aqueous systems .
- Ecotoxicology : Daphnia magna acute toxicity assays (EC₅₀) determine aquatic risk .
- Bioaccumulation : LogP values (predicted ≥2.5) suggest moderate lipid solubility, necessitating long-term ecosystem monitoring .
Data Contradictions and Resolutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
